(1-Tritylimidazol-4-yl)boronic acid
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Overview
Description
(1-Tritylimidazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a trityl group attached to an imidazole ring, which in turn is bonded to a boronic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of this compound typically involves the reaction of tritylimidazole with a boronic acid derivative under mild conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The boronic acid moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Organic Solvents: Solvents like toluene or THF are often used in these reactions.
Acidic or Basic Conditions: Depending on the specific reaction, acidic or basic conditions may be employed.
Major Products Formed:
Coupling Products: In Suzuki-Miyaura reactions, biaryl compounds are typically formed.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
(1-Tritylimidazol-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It is used in the production of materials and chemicals that require specific boronic acid functionalities.
Mechanism of Action
The mechanism by which (1-Tritylimidazol-4-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid moiety acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The trityl group provides stability and prevents unwanted side reactions.
Molecular Targets and Pathways Involved:
Enzymes: In biological studies, the compound may interact with specific enzymes, affecting their activity.
Pathways: In medicinal chemistry, it may target specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Boronic Acids: General boronic acids used in cross-coupling reactions.
Trityl Derivatives: Other compounds with trityl groups attached to different functional groups.
This comprehensive overview highlights the importance and versatility of (1-Tritylimidazol-4-yl)boronic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.
Properties
IUPAC Name |
(1-tritylimidazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BN2O2/c26-23(27)21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGLFQIBCUAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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